molecular formula C10H11NO3 B14212024 (1-Oxo-1-phenylpropan-2-yl)carbamic acid CAS No. 569659-45-6

(1-Oxo-1-phenylpropan-2-yl)carbamic acid

Cat. No.: B14212024
CAS No.: 569659-45-6
M. Wt: 193.20 g/mol
InChI Key: ILTIAXWFARAHDJ-UHFFFAOYSA-N
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Description

(1-Oxo-1-phenylpropan-2-yl)carbamic acid is a chemical compound with the molecular formula C10H11NO3. It is characterized by the presence of a phenyl group attached to a carbamic acid moiety through a propanone linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxo-1-phenylpropan-2-yl)carbamic acid typically involves the reaction of phenylpropanone with isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Formation of Phenylpropanone: This can be achieved through the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reaction with Isocyanates: The phenylpropanone is then reacted with an isocyanate, such as methyl isocyanate, to form the desired carbamic acid derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (1-Oxo-1-phenylpropan-2-yl)carbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1-Oxo-1-phenylpropan-2-yl)carbamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Oxo-1-phenylpropan-2-yl)carbamic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Phenylcarbamic Acid: Similar in structure but lacks the oxo group.

    Benzylcarbamic Acid: Contains a benzyl group instead of a phenyl group.

    Phenylpropanone: Lacks the carbamic acid moiety.

Uniqueness: (1-Oxo-1-phenylpropan-2-yl)carbamic acid is unique due to the presence of both the oxo and carbamic acid functionalities, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

569659-45-6

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl)carbamic acid

InChI

InChI=1S/C10H11NO3/c1-7(11-10(13)14)9(12)8-5-3-2-4-6-8/h2-7,11H,1H3,(H,13,14)

InChI Key

ILTIAXWFARAHDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC(=O)O

Origin of Product

United States

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